![molecular formula C8H13NO B12978093 N-Methylspiro[2.3]hexane-1-carboxamide](/img/structure/B12978093.png)
N-Methylspiro[2.3]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylspiro[2.3]hexane-1-carboxamide typically involves the reaction of spiro[2.3]hexane-1-carboxylic acid with methylamine under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N-Methylspiro[2.3]hexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-Methylspiro[2.3]hexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methylspiro[2.3]hexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-Methylspiro[2.3]hexane-1-carboxylic acid
- N-Methoxy-N-methylspiro[2.3]hexane-1-carboxamide
Uniqueness
N-Methylspiro[2.3]hexane-1-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits different reactivity and potential therapeutic effects .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-methylspiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-9-7(10)6-5-8(6)3-2-4-8/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
KVDYBWXMHXFLET-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


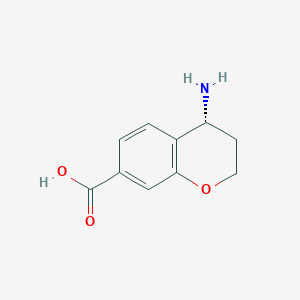
![3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12978024.png)
![(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12978032.png)
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate](/img/structure/B12978035.png)
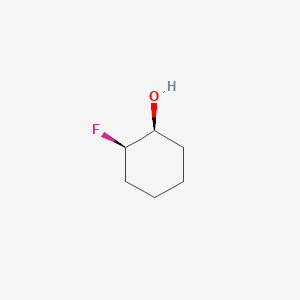
![8-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12978043.png)
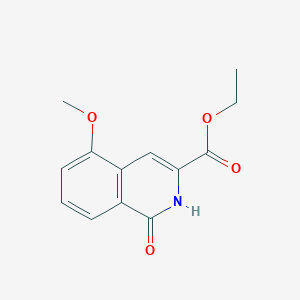
![4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B12978055.png)
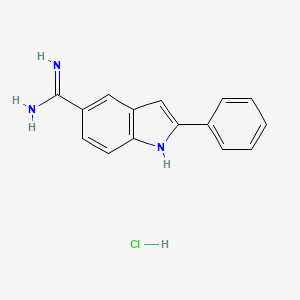
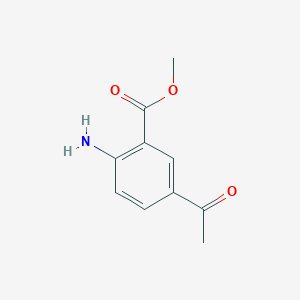
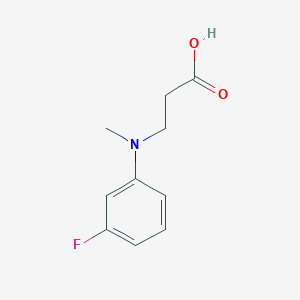
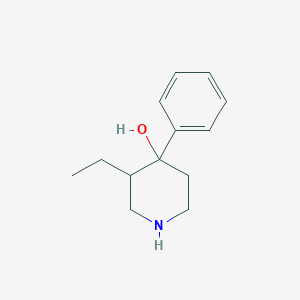
![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B12978085.png)
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
